4-(Pyrazol-1-yl)benzenesulfonic acid

Overview

Description

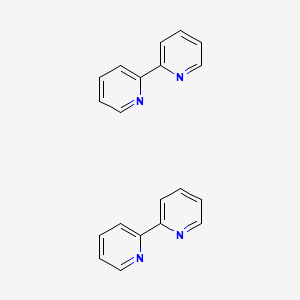

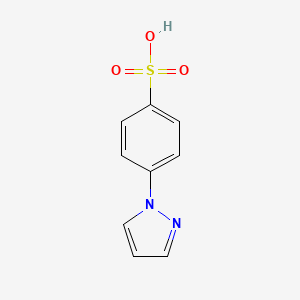

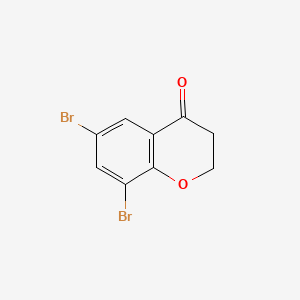

4-(Pyrazol-1-yl)benzenesulfonic acid is a chemical compound with the molecular formula C9H8N2O3S . It is also known by its CAS number 18336-38-4 . The IUPAC name for this compound is 4-(1H-pyrazol-1-yl)benzenesulfonic acid . It belongs to the class of sulfonic acids and contains a pyrazole ring in its structure .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a pyrazole moiety and a sulfonic acid group. The pyrazole ring contributes to its aromatic character, while the sulfonic acid group imparts water solubility and acidity. The compound’s linear formula is C9H8N2O3S .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of Potential Pharmacological Agents

- Research has focused on synthesizing derivatives of 4-(Pyrazol-1-yl)benzenesulfonic acid as potential COX-2 inhibitors, highlighting the chemical versatility of this compound in generating new classes of compounds with potential therapeutic applications (Patel et al., 2004).

- A variety of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes have been prepared and evaluated for antioxidant activity, indicating the potential of these derivatives in oxidative stress-related conditions (Lavanya et al., 2014).

Biological Evaluation and Mechanistic Insights

- The electrochemical behavior of 1-benzenesulfonyl-3-benzenesulfanamido-4-(4'-substituted-arylhydrazono)-2-pyrazolin-5-ones has been explored, providing insights into their reduction mechanisms and potential applications in medicinal chemistry (Satyanarayana et al., 2004).

- Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been conducted, revealing their cytotoxic activities and potential as carbonic anhydrase inhibitors (Gul et al., 2016).

Novel Methodologies and Sensing Applications

- The development of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives and their antimicrobial activities showcase the application of these compounds in addressing microbial resistance (Sojitra et al., 2016).

- A study on the ultrasound-promoted green synthesis of some novel pyrazole derivatives has illustrated the environmental benefits and efficiency of using ultrasonic irradiation in chemical synthesis (Nikalje et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

4-pyrazol-1-ylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c12-15(13,14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRLZNMOGQIRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxa-8-azaspiro[4.5]decan-7-one,10-ethyl-(8CI)](/img/no-structure.png)

![7-Fluoro-4-nitro-1h-benzo[d]imidazole](/img/structure/B579356.png)

![[(12S,13R,18R)-3,16,20-trimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8-tetraen-17-yl]methanol](/img/structure/B579366.png)

![dimethyl (2S)-2-[[(4S)-4-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579368.png)

![(3R)-5-[(1R,2Z,4aS,8aS)-2-hydroxyimino-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid](/img/structure/B579373.png)